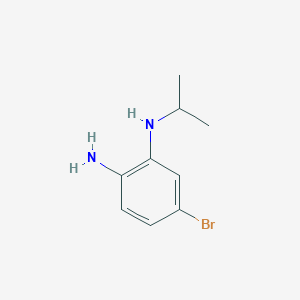

5-Bromo-N1-isopropylbenzene-1,2-diamine

Description

Properties

IUPAC Name |

4-bromo-2-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYJCZYMCDLXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731916 | |

| Record name | 4-Bromo-N~2~-(propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038408-35-3 | |

| Record name | 4-Bromo-N~2~-(propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-N¹-isopropylbenzene-1,2-diamine from o-Nitroaniline

Introduction

5-Bromo-N¹-isopropylbenzene-1,2-diamine is a valuable substituted o-phenylenediamine (OPD) derivative. Its structural features—a nucleophilic diamine system, a site for further functionalization via the bromo group, and a sterically influencing isopropyl substituent—make it a highly versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Specifically, it serves as a key building block for constructing complex heterocyclic scaffolds, such as benzimidazoles and quinoxalines, which are prominent in medicinal chemistry due to their broad spectrum of biological activities.[1][2]

This in-depth technical guide provides a comprehensive, three-step synthetic pathway starting from the readily available precursor, o-nitroaniline. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms, protocol optimization, and safety considerations. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Strategic Overview of the Synthetic Pathway

The transformation of o-nitroaniline into 5-Bromo-N¹-isopropylbenzene-1,2-diamine is logically executed in three distinct stages. This strategy is dictated by the directing effects of the functional groups and the compatibility of reagents in each step. The sequence ensures high regioselectivity and yield while minimizing competing side reactions.

-

Step 1: Electrophilic Bromination. The synthesis commences with the regioselective bromination of o-nitroaniline to produce 4-bromo-2-nitroaniline. The positions of the amino (-NH₂) and nitro (-NO₂) groups cooperatively direct the incoming electrophile to the desired C4 position.

-

Step 2: N-Alkylation. The secondary intermediate, 4-bromo-N-isopropyl-2-nitroaniline, is then synthesized via N-isopropylation of the amino group of 4-bromo-2-nitroaniline.

-

Step 3: Nitro Group Reduction. The final step involves the chemoselective reduction of the nitro group on the 4-bromo-N-isopropyl-2-nitroaniline intermediate to yield the target diamine. This reduction must be performed under conditions that preserve the sensitive carbon-bromine bond.

Caption: Overall three-step synthetic workflow.

Part 1: Synthesis of 4-Bromo-2-nitroaniline (Intermediate I)

Principle and Mechanistic Insights

The initial step involves the electrophilic aromatic substitution of o-nitroaniline. The amino group is a strongly activating, ortho, para-directing group, while the nitro group is a strongly deactivating, meta-directing group. For an incoming electrophile (Br⁺), the directing effects are as follows:

-

-NH₂ group (at C1): Directs to C2 (blocked), C4, and C6.

-

-NO₂ group (at C2): Directs to C4 and C6.

Both groups reinforce the directing of the bromine atom to the C4 and C6 positions. Steric hindrance from the adjacent nitro group at C2 makes substitution at the C6 position less favorable. Consequently, the bromination occurs with high regioselectivity at the C4 position, yielding 4-bromo-2-nitroaniline as the major product.[3][4]

A modern and efficient method for this transformation utilizes a copper-catalyzed oxidative bromination, which avoids the use of hazardous elemental bromine.[5] In this system, NaBr serves as the bromine source, and Na₂S₂O₈ acts as the oxidant to generate the active brominating species, catalyzed by CuSO₄.

Caption: Mechanism of electrophilic bromination.

Detailed Experimental Protocol

This protocol is adapted from a copper-catalyzed oxidative bromination procedure.[5]

Reagents and Equipment:

-

o-Nitroaniline (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.25 eq)

-

Sodium bromide (NaBr, 1.8 eq)

-

Sodium persulfate (Na₂S₂O₈, 1.4 eq)

-

Acetonitrile (CH₃CN)

-

Deionized water (H₂O)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

To a round-bottom flask, add o-nitroaniline (e.g., 7.24 mmol, 1.0 g) and a suspension of CuSO₄·5H₂O (1.81 mmol, 0.452 g) in a 2:1 mixture of CH₃CN (20 mL) and H₂O (10 mL).

-

Stir the mixture at room temperature (25 °C) for 15 minutes.

-

Cool the flask in an ice bath to 7 °C.

-

Add NaBr (13.0 mmol, 1.34 g) and Na₂S₂O₈ (10.1 mmol, 2.41 g) simultaneously in three portions over 15 minutes, ensuring the temperature remains low.

-

After the addition is complete, continue stirring the mixture at 7 °C for 2 hours, then allow it to warm to 25 °C and stir for an additional 22 hours.

-

Quench the reaction by adding solid sodium thiosulfate (3.62 mmol, 572 mg) to neutralize any remaining oxidant.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield pure 4-bromo-2-nitroaniline as a yellow solid.[6]

Safety Precautions

-

o-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure.[7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Persulfate: A strong oxidizing agent. Avoid contact with combustible materials.

-

Acetonitrile: Flammable and toxic. Handle with care in a fume hood.

Characterization Data (Intermediate I)

| Parameter | Expected Value | Reference |

| Appearance | Yellow solid | [6] |

| Yield | ~97% (assay yield) | [5] |

| Melting Point | 110-113 °C | [6] |

| ¹H NMR (CDCl₃) | δ 8.27 (d, 1H), 7.43 (dd, 1H), 6.72 (d, 1H), 6.08 (br s, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ 143.6, 138.5, 132.6, 128.4, 120.4, 107.9 | [5] |

Part 2: Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline (Intermediate II)

Principle and Mechanistic Insights

The introduction of the isopropyl group onto the nitrogen atom of 4-bromo-2-nitroaniline can be achieved through several N-alkylation methods. A common approach is a direct nucleophilic substitution reaction with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. The amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the amine, increasing its nucleophilicity and neutralizing the HBr byproduct. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile.

An alternative, greener approach is the reductive amination using acetone as the source of the isopropyl group and a reducing agent. However, direct alkylation is often more straightforward for this specific transformation.

Caption: General mechanism of N-isopropylation.

Detailed Experimental Protocol

This is a generalized protocol for N-alkylation of an aniline derivative.

Reagents and Equipment:

-

4-Bromo-2-nitroaniline (1.0 eq)

-

2-Bromopropane (1.5 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitroaniline (e.g., 5.0 mmol, 1.08 g) in anhydrous DMF (20 mL).

-

Add finely powdered potassium carbonate (10.0 mmol, 1.38 g).

-

Add 2-bromopropane (7.5 mmol, 0.70 mL) to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Dry the crude product. If necessary, purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 4-bromo-N-isopropyl-2-nitroaniline.

Safety Precautions

-

2-Bromopropane: Flammable, a suspected carcinogen, and an irritant. Handle only in a fume hood with appropriate PPE.

-

DMF: A skin and respiratory irritant. It is also a known teratogen. Avoid contact and inhalation.

-

Potassium Carbonate: Can cause irritation upon contact.

Characterization Data (Intermediate II)

| Parameter | Expected Value | Reference |

| Appearance | Solid | [8] |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [8][9][10] |

| Molecular Weight | 259.1 g/mol | [8][9][10] |

| Purity | ≥95% | [8][10] |

| CAS Number | 683274-50-2 | [8][9][10] |

Part 3: Synthesis of 5-Bromo-N¹-isopropylbenzene-1,2-diamine (Final Product)

Principle and Mechanistic Insights

The final step is the reduction of the aromatic nitro group to a primary amine. This transformation must be performed chemoselectively, leaving the aryl bromide intact. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a very effective method for nitro reduction, but it carries a risk of hydrodebromination (replacement of Br with H), especially under harsh conditions.[11]

A more reliable method for substrates containing sensitive halogens is the use of metal-acid systems. The Bechamp reduction (iron metal in acidic medium) or, more commonly in a lab setting, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) are excellent choices.[12] SnCl₂ acts as a single-electron transfer agent, reducing the nitro group in a stepwise fashion through nitroso and hydroxylamine intermediates to the final amine. The acidic conditions are crucial for the reaction mechanism and for solubilizing the tin byproducts.

Caption: General mechanism of nitro group reduction.

Detailed Experimental Protocol

This protocol uses the SnCl₂/HCl reduction method.

Reagents and Equipment:

-

4-Bromo-N-isopropyl-2-nitroaniline (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 6M)

-

Round-bottom flask, magnetic stirrer, ice bath, condenser

Procedure:

-

In a round-bottom flask, suspend 4-bromo-N-isopropyl-2-nitroaniline (e.g., 4.0 mmol, 1.04 g) in ethanol (30 mL).

-

Prepare a solution of SnCl₂·2H₂O (16.0 mmol, 3.61 g) in concentrated HCl (10 mL).

-

Add the SnCl₂/HCl solution to the suspension of the nitro compound. The mixture may become warm.

-

Attach a condenser and heat the reaction mixture to reflux (around 80-90 °C) for 1-3 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully basify the acidic solution by the slow, portion-wise addition of a 6M NaOH solution until the pH is >10. This will precipitate tin hydroxides. Caution: This step is highly exothermic.

-

Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x 50 mL).

-

Filter the combined organic extracts through a pad of Celite to remove any fine tin salt precipitates.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromo-N¹-isopropylbenzene-1,2-diamine.

-

The product can be purified by column chromatography if necessary.

Safety Precautions

-

Concentrated HCl: Highly corrosive and gives off toxic fumes. Handle only in a fume hood with acid-resistant gloves and eye protection.

-

NaOH solution: Corrosive. The neutralization step is highly exothermic and should be performed slowly in an ice bath.

-

Flammable Solvents: Keep ethanol and extraction solvents away from ignition sources.

Characterization Data (Final Product)

| Parameter | Expected Value | Reference |

| Appearance | Solid/Oil | [1] |

| Molecular Formula | C₉H₁₃BrN₂ | [1] |

| Molecular Weight | 229.12 g/mol | [1] |

| Purity | ≥95% | [1] |

| CAS Number | 1038408-35-3 | [1] |

Conclusion

This guide outlines a robust and logical three-step synthesis for preparing 5-Bromo-N¹-isopropylbenzene-1,2-diamine from o-nitroaniline. The chosen pathway maximizes regioselectivity in the initial bromination step and employs reliable N-alkylation and chemoselective nitro reduction methodologies. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently and efficiently synthesize this key intermediate for applications in drug discovery and materials science.

References

-

Eur. J. Org. Chem. (2012). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

-

ProQuest. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. Retrieved from [Link]

-

Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. Retrieved from [Link]

-

Alichem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-N-isopropyl-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]

-

CP Lab Safety. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams. Retrieved from [Link]

-

RSC Publishing. (n.d.). Selective identification of p-nitroaniline by bromine-mediated polarization of carbon dots. Analyst. Retrieved from [Link]

- Google Patents. (n.d.). CN101838174B - Preparation method of bromo-nitroaniline dye stuff intermediate.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-N1-isopropylbenzene-1,2-diamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

-

GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

-

Scribd. (n.d.). Standard Operating Procedure_Bromine. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-3-fluoro-n1-isopropylbenzene-1,2-diamine. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of N-(1-Ethylpropyl)-o-nitroaniline. Retrieved from [Link]

-

DrugFuture. (n.d.). o-Nitroaniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

-

NIST WebBook. (n.d.). o-Nitroaniline. Retrieved from [Link]

-

ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. guidechem.com [guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. labsolu.ca [labsolu.ca]

- 9. N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

detailed protocol for N-alkylation of 5-bromo-o-phenylenediamine

An In-Depth Technical Guide to the N-Alkylation of 5-bromo-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylated 5-bromo-o-phenylenediamines are pivotal structural motifs in medicinal chemistry and materials science. The strategic introduction of alkyl groups onto the diamine scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. However, the presence of two nucleophilic amino groups presents a significant synthetic challenge: achieving selective mono-alkylation while avoiding undesired di-alkylation. This guide provides a comprehensive overview of robust and field-proven protocols for the N-alkylation of 5-bromo-o-phenylenediamine, with a focus on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methodologies. We will explore direct alkylation, highly selective reductive amination, and modern catalytic approaches, complete with detailed step-by-step protocols, mechanistic diagrams, and comparative data.

The Synthetic Challenge: Selectivity in N-Alkylation

The core challenge in the N-alkylation of o-phenylenediamines lies in controlling the degree of substitution. The two amino groups possess similar, but not identical, nucleophilicity. The electronic effect of the bromine atom at position 5, which is para to one amino group and meta to the other, subtly differentiates their reactivity. Direct alkylation with reactive electrophiles like alkyl halides often leads to a mixture of mono-alkylated, di-alkylated, and unreacted starting material, complicating purification and reducing the yield of the desired product.[1] Therefore, the choice of methodology is paramount and must be tailored to the desired outcome.

Methodology I: Reductive Amination for Controlled Mono-Alkylation

Reductive amination is a highly versatile and widely favored method for achieving selective mono-N-alkylation.[2][3] This one-pot procedure involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine. The success of this method hinges on the choice of a reducing agent that is mild enough to not reduce the starting carbonyl compound but potent enough to reduce the formed iminium ion.

Causality Behind the Choice of Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1] Its mild nature and steric bulk make it highly selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde or ketone. This selectivity is crucial as it allows the imine formation to proceed to a significant extent before reduction occurs, minimizing side reactions.

Experimental Protocol: Reductive Amination

Materials:

-

5-bromo-o-phenylenediamine

-

Aldehyde or Ketone (1.1 - 1.5 equivalents)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen or argon atmosphere, add 5-bromo-o-phenylenediamine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCE to a concentration of 0.1-0.5 M.

-

Imine Formation: Add the desired aldehyde or ketone (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[1]

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Gas evolution may occur.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4 to 24 hours.

-

Work-up: Once the reaction is complete, quench the reaction by the slow and careful addition of a saturated aqueous solution of NaHCO₃. Stir the biphasic mixture vigorously for 20-30 minutes.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Visualization of Reductive Amination

Sources

In-depth Technical Guide to the ¹H NMR Spectral Data of 5-Bromo-N₁-isopropylbenzene-1,2-diamine: A Predicted Analysis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed, albeit predicted, analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-N₁-isopropylbenzene-1,2-diamine. Due to the absence of publicly available experimental spectral data for this specific compound, this document leverages established principles of NMR spectroscopy and extensive data from analogous structures to construct a theoretical framework for its characterization. This guide is intended to serve as a valuable resource for researchers anticipating the spectral features of this molecule and as a practical illustration of spectral interpretation for substituted aromatic amines. All data presented herein is theoretical and should be confirmed by experimental validation.

Introduction: The Structural Significance of 5-Bromo-N₁-isopropylbenzene-1,2-diamine

5-Bromo-N₁-isopropylbenzene-1,2-diamine is a substituted ortho-phenylenediamine, a structural motif of significant interest in medicinal chemistry and materials science. The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions, while the diamine core is a versatile precursor for the synthesis of heterocyclic compounds. The N-isopropyl group introduces specific steric and electronic effects that can modulate the compound's reactivity and biological activity. Accurate structural elucidation is paramount for its application, and ¹H NMR spectroscopy is the cornerstone of this characterization.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 5-Bromo-N₁-isopropylbenzene-1,2-diamine. These predictions are based on established chemical shift ranges for similar functional groups and spin-spin coupling principles. The spectrum is assumed to be recorded in a non-protic solvent such as deuterochloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 6.85 | d | J ≈ 2.0 Hz | 1H |

| H-4 | ~ 6.75 | dd | J ≈ 8.5, 2.0 Hz | 1H |

| H-3 | ~ 6.60 | d | J ≈ 8.5 Hz | 1H |

| -NH₂ | ~ 3.50 | br s | - | 2H |

| -NH- | ~ 3.40 | br s | - | 1H |

| -CH(CH₃)₂ | ~ 3.30 | sept | J ≈ 6.5 Hz | 1H |

| -CH(CH ₃)₂ | ~ 1.20 | d | J ≈ 6.5 Hz | 6H |

In-depth Spectral Interpretation and Rationale

The Aromatic Region (δ 6.60 - 6.85 ppm)

The trisubstituted benzene ring is expected to give rise to three distinct signals in the aromatic region. The electronic effects of the two amine groups (electron-donating) and the bromine atom (electron-withdrawing and ortho, para-directing) will govern the precise chemical shifts.

-

H-6 (δ ~ 6.85 ppm, doublet): This proton is positioned between the bromine atom and the -NH₂ group. It is expected to be the most deshielded of the aromatic protons due to the proximity of the electronegative bromine. It will appear as a doublet due to coupling with H-4 (meta-coupling), with a small coupling constant (J ≈ 2.0 Hz).

-

H-4 (δ ~ 6.75 ppm, doublet of doublets): This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling). The larger ortho-coupling constant (J ≈ 8.5 Hz) will split the signal into a doublet, and each of these peaks will be further split into a doublet by the smaller meta-coupling to H-6 (J ≈ 2.0 Hz), resulting in a doublet of doublets.

-

H-3 (δ ~ 6.60 ppm, doublet): This proton is adjacent to the N-isopropylamino group and is expected to be the most shielded of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8.5 Hz).

The Amine Protons (-NH₂ and -NH-, δ ~ 3.40 - 3.50 ppm)

The protons of the primary (-NH₂) and secondary (-NH-) amine groups are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like CDCl₃, they are anticipated in the range of δ 3.40-3.50 ppm. These signals would disappear upon the addition of D₂O, a common technique to confirm the presence of exchangeable protons.

The Isopropyl Group (δ ~ 1.20 and 3.30 ppm)

The isopropyl group gives a characteristic and easily identifiable set of signals.

-

Methine Proton (-CH(CH₃)₂, δ ~ 3.30 ppm, septet): The single methine proton is coupled to the six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet (6+1 = 7 lines), with a coupling constant of approximately 6.5 Hz. Its chemical shift is influenced by the adjacent nitrogen atom.

-

Methyl Protons (-CH(CH₃)₂, δ ~ 1.20 ppm, doublet): The six equivalent protons of the two methyl groups are coupled to the single methine proton. This results in a doublet (1+1 = 2 lines) with the same coupling constant (J ≈ 6.5 Hz). This signal will have an integration value of 6H.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted data, the following is a standard protocol for acquiring the ¹H NMR spectrum of a compound like 5-Bromo-N₁-isopropylbenzene-1,2-diamine.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Apply a 90° pulse angle and a suitable relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

-

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of 5-Bromo-N₁-isopropylbenzene-1,2-diamine with the different proton environments labeled, corresponding to the predicted ¹H NMR data.

Figure 1. Molecular structure of 5-Bromo-N₁-isopropylbenzene-1,2-diamine.

Conclusion

This guide has presented a comprehensive, albeit theoretical, analysis of the ¹H NMR spectrum of 5-Bromo-N₁-isopropylbenzene-1,2-diamine. The predicted chemical shifts, multiplicities, and coupling constants provide a robust framework for the structural elucidation of this molecule. It is imperative that this theoretical data be corroborated by experimental evidence. The provided experimental protocol outlines the necessary steps for acquiring a high-quality ¹H NMR spectrum. This document serves as a testament to the predictive power of NMR spectroscopy and its indispensable role in modern chemical research and drug development.

References

As this guide is based on predicted data, direct citations to experimental spectra are not possible. The following references provide foundational knowledge for the principles of NMR spectroscopy and the interpretation of spectra for similar compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

A Technical Guide to the Predicted ¹³C NMR Spectrum of 5-Bromo-N1-isopropylbenzene-1,2-diamine

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in drug discovery and chemical synthesis, the ability to accurately predict and interpret NMR spectra is crucial for structure verification and elucidation. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 5-Bromo-N1-isopropylbenzene-1,2-diamine. By leveraging established principles of substituent chemical shift (SCS) effects, this document explains the causality behind the predicted spectral features, offering a robust framework for spectral assignment. The guide includes a detailed breakdown of the electronic and steric influences of the bromo, amino, and N-isopropyl substituents on the aromatic and aliphatic carbons, a summary of predicted shifts, a standard experimental protocol for data acquisition, and a logical workflow for the prediction process.

Molecular Structure and Carbon Framework

The first step in any spectral prediction is a thorough analysis of the molecule's structure to identify all chemically non-equivalent carbon atoms. For this compound, we can identify nine unique carbon environments.

-

Aromatic Carbons (6): C1 through C6

-

Aliphatic Carbons (3): C7 (methine) and C8/C9 (methyls) of the isopropyl group.

Theoretical Basis: Substituent Effects in ¹³C NMR

The chemical shift of a carbon nucleus in a benzene ring is highly sensitive to the electronic environment, which is modulated by the attached substituents.[1][2] The prediction of aromatic ¹³C chemical shifts can be effectively approximated by starting with the chemical shift of benzene (~128.5 ppm) and applying additive substituent chemical shift (SCS) effects for each substituent.[3] These effects are categorized based on the substituent's position relative to the carbon atom of interest (ipso, ortho, meta, para).

-

Inductive Effects: Electronegative atoms withdraw electron density through the sigma bond network, deshielding nearby carbons and shifting their signals downfield (higher ppm).

-

Resonance (Mesomeric) Effects: Substituents with lone pairs (e.g., -NH₂, -Br) or pi systems can donate or withdraw electron density through the pi system of the ring. Electron-donating groups increase electron density primarily at the ortho and para positions, causing an upfield (lower ppm) shift for these carbons.[1][4]

-

Heavy Atom Effect: For carbons directly bonded to heavy atoms like bromine or iodine, a significant upfield (shielding) shift is observed for the ipso-carbon.[5][6] This is due to spin-orbit coupling, which influences the magnetic shielding of the nucleus.[5]

The three substituents on our target molecule will exert the following primary influences:

-

-NH₂ and -N¹H-isopropyl: Both are strong electron-donating groups (EDGs) through resonance and moderately electron-withdrawing through induction. The net effect is strong shielding at the ortho and para positions.

-

-Br: This substituent is electron-withdrawing by induction but electron-donating by resonance. Furthermore, it introduces a strong shielding "heavy atom effect" on the ipso-carbon (C5).[6]

Logical Workflow for Chemical Shift Prediction

The process of predicting the chemical shifts for the aromatic carbons follows a systematic, additive methodology. This workflow ensures that the influence of each substituent is accounted for in a logical sequence.

Caption: Workflow for predicting aromatic ¹³C chemical shifts.

Predicted ¹³C Chemical Shifts and Assignments

The following predictions are derived using the additive model based on literature SCS values for aniline (-NH₂), bromobenzene (-Br), and N-alkylanilines.

Aromatic Carbons (C1-C6)

-

C1 (ipso to -NH-isopropyl): Expected to be significantly downfield due to the direct attachment of the nitrogen atom. The electron-donating resonance effect is countered by the inductive effect. Predicted range: 145 - 149 ppm.

-

C2 (ipso to -NH₂): Similar to C1, this carbon is directly attached to a nitrogen atom and will be shifted downfield. It is ortho to the -NH-isopropyl group, which will cause shielding. Predicted range: 135 - 139 ppm.

-

C3: This carbon is ortho to the -NH₂ group and meta to the -NH-isopropyl and -Br groups. The primary influence is the strong shielding from the adjacent amino group. Predicted range: 115 - 119 ppm.

-

C4: Positioned para to the -NH-isopropyl group and meta to the -NH₂ group, it will experience significant shielding from the para substituent. It is also ortho to the bromine, which causes a slight deshielding effect. Predicted range: 118 - 122 ppm.

-

C5 (ipso to -Br): This carbon will be strongly influenced by the "heavy atom effect" of bromine, causing a significant upfield (shielding) shift relative to other halogen-substituted carbons. It is also para to the -NH₂ group, adding to the shielding. Predicted range: 108 - 112 ppm.

-

C6: This carbon is ortho to the -NH-isopropyl group and the -Br atom. The strong shielding from the ortho -NH-isopropyl group will be the dominant factor. Predicted range: 113 - 117 ppm.

Aliphatic Carbons (C7-C9)

The chemical shifts for the isopropyl group are more straightforward and can be predicted from standard aliphatic carbon ranges.

-

C7 (Methine, -CH): This carbon is directly attached to a nitrogen atom, which will shift it downfield. Predicted range: 48 - 52 ppm.

-

C8 / C9 (Methyl, -CH₃): These two methyl carbons are chemically equivalent and will appear as a single signal. They are in a typical alkyl environment. Predicted range: 22 - 25 ppm.

Summary of Predicted Chemical Shifts

| Carbon Atom | Position / Type | Key Influences | Predicted Shift (ppm) |

| C5 | Aromatic C-Br | Heavy atom effect (Br), Para to -NH₂ | 108 - 112 |

| C6 | Aromatic C-H | Ortho to -NH-isopropyl, Ortho to -Br | 113 - 117 |

| C3 | Aromatic C-H | Ortho to -NH₂ | 115 - 119 |

| C4 | Aromatic C-H | Para to -NH-isopropyl, Ortho to -Br | 118 - 122 |

| C2 | Aromatic C-NH₂ | Ipso to -NH₂, Ortho to -NH-isopropyl | 135 - 139 |

| C1 | Aromatic C-NHR | Ipso to -NH-isopropyl | 145 - 149 |

| C8 / C9 | Aliphatic -CH₃ | Alkyl group | 22 - 25 |

| C7 | Aliphatic -CH | Attached to Nitrogen | 48 - 52 |

Standard Experimental Protocol for ¹³C NMR Acquisition

To validate these predictions, a standard ¹³C NMR experiment would be performed. The following protocol provides a reliable method for acquiring a high-quality spectrum.

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 20-30 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube. CDCl₃ is often preferred for its simple solvent signal (a triplet at ~77 ppm).[7]

-

Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.0 ppm).

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the ¹³C probe to the resonant frequency.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Experiment Type: Standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 or similar pulse program).

-

Spectral Width: Set a spectral width of approximately 240-250 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.[8]

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is standard. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although this is not the primary goal of a standard qualitative spectrum.[9]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans are required.[10] A range of 1024 to 4096 scans is typical, depending on sample concentration and instrument sensitivity.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform on the Free Induction Decay (FID).

-

Phase the resulting spectrum manually to obtain pure absorption lineshapes.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Perform baseline correction to ensure a flat spectral baseline.

-

Conclusion

The predictive analysis of the ¹³C NMR spectrum for this compound provides a powerful framework for its structural confirmation. The distinct electronic and steric environments created by the three different substituents lead to a well-dispersed spectrum with nine unique signals. The aromatic region is expected to show six signals between approximately 108 and 149 ppm, with the carbon attached to the bromine being the most shielded. The aliphatic region should clearly display the two signals corresponding to the isopropyl group. This detailed, theory-grounded prediction serves as a critical reference for researchers, enabling faster and more confident interpretation of experimental data in the synthesis and development of novel chemical entities.

References

-

Taylor & Francis Online. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

ScienceDirect. (n.d.). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Retrieved from [Link]

-

ACS Publications. (1977). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

Indian Academy of Sciences. (1986). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with ¹H and ¹³C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]

-

Virtual Chemistry 3D. (n.d.). ¹³C NMR predictor. Retrieved from [Link]

-

University of Mississippi eGrove. (n.d.). ¹³C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Condensation of benzene-1,2-diamine with benzil. Retrieved from [Link]

-

ACS Publications. (2018). Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles Directly from Aromatic Diamines and Alcohols Catalyzed by Molecularly Defined Nonphosphine Manganese(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW DIAMINES CONTAINING SIDE SUBSTITUTED AZOBENZENE GROUPS. Retrieved from [Link]

-

University of Ottawa. (n.d.). ¹³Carbon NMR. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. Retrieved from [Link]

-

NPTEL. (n.d.). ¹³C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Theoretical modeling of ¹³C NMR chemical shifts-How to use the calculation results. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). N-ISOPROPYL-PIPERIDINE - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

-

YouTube. (2021). Calculation of ¹³C chemical shift values #nmr #cmr. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000863). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS AND SPECTROSCOPIC STUDIES OF BIFUNCTIONAL REACTIVE DYES DERIVED FROM SUBSTITUTED PHENYLENE DIAMINE DERIVATIVES. Retrieved from [Link]

-

PubChem. (n.d.). O-Phenylenediamine. Retrieved from [Link]

-

PDF. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. compoundchem.com [compoundchem.com]

A Comprehensive Guide to the FT-IR Analysis of N-isopropyl Substituted Aromatic Diamines

Introduction: The Significance of N-isopropyl Substituted Aromatic Diamines and the Role of FT-IR Spectroscopy

N-isopropyl substituted aromatic diamines are a class of organic compounds of significant interest in the pharmaceutical and materials science sectors. Their unique structural features, combining the rigidity of an aromatic core with the steric and electronic effects of N-isopropyl groups, make them valuable precursors and building blocks for a range of applications, including the synthesis of novel polymers, antioxidants, and pharmacologically active molecules.[1][2] The precise characterization of these molecules is paramount for ensuring the quality, efficacy, and safety of the final products.

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful and non-destructive analytical technique for the qualitative analysis of these compounds. By probing the vibrational modes of the constituent chemical bonds, FT-IR provides a unique molecular fingerprint, allowing for the identification of key functional groups, elucidation of substitution patterns on the aromatic ring, and confirmation of molecular identity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the FT-IR analysis of N-isopropyl substituted aromatic diamines, from fundamental principles to practical application.

Deciphering the Spectrum: Characteristic Vibrational Modes

The FT-IR spectrum of an N-isopropyl substituted aromatic diamine is a composite of the vibrational modes of its three primary structural components: the secondary aromatic amine, the isopropyl group, and the substituted aromatic ring. A thorough understanding of the characteristic absorption frequencies for each of these components is essential for accurate spectral interpretation.

The Aromatic Amine Core: N-H and C-N Vibrations

As secondary aromatic amines, these molecules exhibit a single, typically weak to medium intensity N-H stretching vibration in the region of 3350-3310 cm⁻¹.[3][4] The position of this band can be influenced by hydrogen bonding, with higher concentrations leading to a shift to lower wavenumbers. For aromatic secondary amines specifically, this peak is often observed near 3400 cm⁻¹.[4]

The C-N stretching vibrations of aromatic amines are typically strong and appear in the 1335-1250 cm⁻¹ range.[3][5] This is at a higher frequency compared to aliphatic amines due to the strengthening of the C-N bond through resonance with the aromatic ring. Another characteristic feature is the N-H wagging, a broad and strong band observed in the 910-665 cm⁻¹ region for both primary and secondary amines.[3]

The Isopropyl Substituent: Aliphatic C-H Vibrations

The isopropyl group introduces characteristic aliphatic C-H stretching and bending vibrations. The C-H stretching modes are typically observed in the 2970-2870 cm⁻¹ region. Asymmetric and symmetric stretching of the CH₃ groups within the isopropyl moiety contribute to this absorption. Bending vibrations of the methyl groups are also prominent, with a characteristic doublet often appearing around 1385 cm⁻¹ and 1365 cm⁻¹, which is a strong indicator of the presence of an isopropyl group.

The Aromatic Ring: C-H and C=C Vibrations

The aromatic ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[6] In-ring C=C stretching vibrations produce a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.[6]

The substitution pattern on the aromatic ring can be elucidated by analyzing the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[6] The number and position of these strong absorptions are highly characteristic of the substitution pattern (e.g., ortho-, meta-, para-disubstituted). Additionally, weak overtone and combination bands in the 2000-1665 cm⁻¹ region can also provide clues about the substitution pattern on the ring.[6]

Visualizing the Vibrational Landscape

To better understand the relationship between the molecular structure and its FT-IR spectrum, the following diagram illustrates the key vibrational modes in a generic N-isopropyl substituted aromatic diamine.

Caption: Key vibrational modes in a generic N-isopropyl substituted aromatic diamine.

Quantitative Data Summary: Characteristic FT-IR Absorption Bands

The following table summarizes the key FT-IR absorption bands and their assignments for N-isopropyl substituted aromatic diamines. This serves as a quick reference for spectral interpretation.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Secondary Aromatic Amine) | 3400 - 3310 | Weak-Medium | A single peak, position can be influenced by hydrogen bonding.[3][4] |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium | Typically appears to the left of aliphatic C-H stretches.[6] |

| Aliphatic C-H Stretch (Isopropyl) | 2970 - 2870 | Strong | Asymmetric and symmetric stretching of CH₃ and CH groups. |

| Aromatic C=C In-Ring Stretch | 1600 - 1450 | Medium-Strong | A series of bands characteristic of the aromatic ring.[6] |

| N-H Bending | 1550 - 1500 | Weak-Medium | Not always observed for secondary amines.[5] |

| CH₃ Bending (Isopropyl) | ~1385 and ~1365 | Medium-Strong | A characteristic doublet is a strong indicator of an isopropyl group. |

| Aromatic C-N Stretch | 1335 - 1250 | Strong | At a higher frequency than aliphatic C-N due to resonance.[3][5] |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands is diagnostic of the aromatic substitution pattern.[6] |

| N-H Wagging | 910 - 665 | Strong, Broad | Characteristic of primary and secondary amines.[3] |

Experimental Protocols: A Self-Validating Approach to FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and instrument operation. The following protocols are designed to be self-validating, with explanations for each step to ensure data integrity.

Protocol 1: Sample Preparation using the KBr Pellet Method (for solid samples)

This method is ideal for obtaining high-resolution spectra of solid N-isopropyl substituted aromatic diamines.

Step 1: Sample Grinding

-

Action: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, IR-grade potassium bromide (KBr). Grind the two components together thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Causality: Grinding the sample to a particle size smaller than the wavelength of the incident IR radiation minimizes light scattering, which can cause sloping baselines and distorted peak shapes. KBr is used as it is transparent in the mid-IR region.

Step 2: Pellet Formation

-

Action: Transfer the ground mixture to a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Causality: The pressure fuses the KBr particles, creating a solid matrix that holds the sample in the path of the IR beam. A transparent pellet indicates good mixing and pressing, which is crucial for optimal light transmission.

Step 3: Background Spectrum Acquisition

-

Action: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum.

-

Causality: The background spectrum accounts for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts. This is later subtracted from the sample spectrum to yield a clean spectrum of the analyte.

Step 4: Sample Spectrum Acquisition

-

Action: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Causality: The instrument measures the amount of IR radiation absorbed by the sample at each wavenumber, generating the FT-IR spectrum.

Protocol 2: Sample Preparation using the Thin Film Method (for liquid samples or solutions)

This method is suitable for liquid samples or solids that can be dissolved in a volatile solvent.

Step 1: Salt Plate Preparation

-

Action: Clean a pair of IR-transparent salt plates (e.g., NaCl or KBr) with a dry, volatile solvent (e.g., anhydrous dichloromethane or chloroform) and handle them by the edges to avoid moisture from fingerprints.

-

Causality: Salt plates are hygroscopic and can be damaged by water. Using a volatile, anhydrous solvent ensures the plates are clean and dry, preventing interference from solvent absorption bands.

Step 2: Sample Application

-

Action: Place a small drop of the liquid sample or a concentrated solution of the solid sample onto the center of one salt plate. Place the second plate on top and gently rotate to create a thin, uniform film.

-

Causality: A thin film is necessary to avoid total absorbance, where the sample absorbs all the IR radiation at certain frequencies, leading to flattened peaks.

Step 3: Background and Sample Spectrum Acquisition

-

Action: Follow steps 3 and 4 from Protocol 1. If a solvent was used, a spectrum of the pure solvent should also be run and subtracted from the sample spectrum.

-

Causality: This ensures that the final spectrum represents only the sample of interest.

Workflow for FT-IR Spectral Analysis

The following diagram outlines a logical workflow for the analysis of an FT-IR spectrum of an N-isopropyl substituted aromatic diamine.

Caption: A systematic workflow for the interpretation of FT-IR spectra.

Case Study: FT-IR Spectrum of N,N'-Diisopropylethylenediamine

As a relevant example, the FT-IR spectrum of N,N'-Diisopropylethylenediamine, though not an aromatic diamine, showcases the characteristic peaks of the N-isopropyl and secondary amine functionalities. Its spectrum is characterized by an N-H stretch at approximately 3280 cm⁻¹.[7] This provides a useful reference for the N-H vibration in a related, albeit aliphatic, context.

Conclusion: The Indispensable Role of FT-IR in Diamine Characterization

FT-IR spectroscopy is an indispensable tool in the arsenal of researchers and professionals working with N-isopropyl substituted aromatic diamines. Its ability to provide rapid, non-destructive, and detailed information on the functional groups and structural features of these molecules makes it invaluable for identity confirmation, quality control, and research and development. By following the principles and protocols outlined in this guide, scientists can confidently utilize FT-IR to its full potential, ensuring the integrity and quality of their work in the synthesis and application of these important chemical entities.

References

-

N-isopropyl-N'-phenyl-p-phenylenediamine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

N,N'-Diisopropylethylenediamine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

The effect of antioxidant concentration of N-isopropyl-N-phenyl-p-phenylenediamine, and 2,2,4-trimethyl-1,2-dihydroquinoline and mixing time of physical properties, thermal properties, mechanical properties and microstructure on natural rubber compound. (2017). AIP Publishing. Retrieved January 19, 2026, from [Link]

-

N,N'-Diisopropylethylenediamine. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

-

N-isopropyl-N'-phenyl-p-phenylenediamine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]

-

1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online. Retrieved January 19, 2026, from [Link]

-

Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved January 19, 2026, from [Link]

-

Ethylenediamine, N,N-diisopropyl-. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 19, 2026, from [Link]

-

N-Isopropyl-N′-phenyl-1,4-phenylenediamine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

- 1. N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

mass spectrometry fragmentation pattern of 5-Bromo-N1-isopropylbenzene-1,2-diamine

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Bromo-N1-isopropylbenzene-1,2-diamine

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a substituted aromatic diamine, this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its mass spectral behavior is crucial for its identification and structural elucidation in complex reaction mixtures. This document delineates the primary fragmentation pathways, including alpha-cleavage, McLafferty-type rearrangements, and benzylic-like cleavages, supported by foundational principles of mass spectrometry. We present a detailed protocol for sample analysis, a summary of predicted quantitative data, and a visualization of the proposed fragmentation cascade.

Molecular Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₉H₁₃BrN₂[1]

-

Molecular Weight: 228.03 g/mol (for ⁷⁹Br), 230.03 g/mol (for ⁸¹Br); Average: 229.12 g/mol [1]

-

Structure:

The key structural features influencing fragmentation are the bromine atom, the N-isopropyl group, the free amine, and the aromatic ring. The presence of bromine will result in characteristic isotopic peak clusters (M+ and M+2) of nearly equal intensity for all bromine-containing fragments.

Theoretical Fragmentation Analysis

Under electron ionization (EI) conditions, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M+•).[2][3] The excess energy imparted to this radical cation induces bond cleavages, generating a series of fragment ions that constitute the mass spectrum.

The Molecular Ion (M+•)

The initial ionization event will likely involve the removal of a non-bonding electron from one of the nitrogen atoms, as these are among the highest energy electrons in the molecule.[4] The molecular ion peak is expected to appear as a doublet at m/z 228 and m/z 230 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The relative abundance of these peaks will be approximately 1:1, a hallmark of monobrominated compounds.[5]

Primary Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the formation of the most stable possible cations and neutral radicals.[3][6]

-

Alpha (α)-Cleavage: Loss of a Methyl Radical ([M-15]⁺)

This is the most anticipated and often dominant fragmentation pathway for aliphatic amines.[7][8][9] It involves the cleavage of the C-C bond alpha to the nitrogen atom within the isopropyl group. The loss of a methyl radical (•CH₃, mass 15 Da) results in a resonance-stabilized cation. This fragment is expected to be the base peak of the spectrum.

-

Mechanism: The radical on the nitrogen initiates the cleavage of the adjacent C-C bond.

-

Resulting Ion: A highly stable cation at m/z 213/215 . The stability is conferred by the delocalization of the positive charge onto the nitrogen atom.[10]

-

-

Benzylic-like Cleavage: Loss of an Isopropyl Radical ([M-43]⁺)

Cleavage of the bond between the isopropyl group and the nitrogen atom is analogous to benzylic cleavage, an energetically favorable process that produces a stable radical and cation.[6][11] This pathway involves the loss of an isopropyl radical (•C₃H₇, mass 43 Da).

-

Mechanism: Direct cleavage of the N-C(isopropyl) bond.

-

Resulting Ion: A fragment corresponding to the 5-bromo-1,2-phenylenediamine cation at m/z 185/187 .

-

-

McLafferty-type Rearrangement: Loss of Propene ([M-42]⁺•)

The McLafferty rearrangement is a characteristic fragmentation for molecules containing a γ-hydrogen relative to an unsaturated system or a heteroatom with a radical site.[12][13] In this case, a hydrogen atom from one of the isopropyl's methyl groups (γ-hydrogens) is transferred to the ionized nitrogen atom via a six-membered transition state. This is immediately followed by the cleavage of the bond beta to the nitrogen, resulting in the elimination of a neutral propene molecule (C₃H₆, mass 42 Da).[14][15]

-

Mechanism: Intramolecular γ-hydrogen transfer followed by β-cleavage.

-

Resulting Ion: A radical cation of 5-bromo-1,2-phenylenediamine at m/z 186/188 .

-

-

Loss of Bromine Radical ([M-Br]⁺)

Direct cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br, mass 79 or 81 Da).

-

Mechanism: Homolytic cleavage of the C-Br bond.

-

Resulting Ion: A bromine-free fragment at m/z 149 .

-

Secondary Fragmentation

The primary fragments can undergo further fragmentation. For instance, the ions at m/z 185/187 and 186/188 could subsequently lose a molecule of hydrogen cyanide (HCN, mass 27 Da), a common fragmentation pathway for aromatic amines, to yield ions at m/z 158/160 and 159/161, respectively.[8]

Data Presentation: Predicted Mass Spectrum

The following table summarizes the major predicted fragment ions for this compound, referencing the lighter ⁷⁹Br isotope.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Abundance |

| 228 | 230 | [C₉H₁₃BrN₂]⁺• | Molecular Ion (M⁺•) | Moderate |

| 213 | 215 | [C₈H₁₀BrN₂]⁺ | α-Cleavage (Loss of •CH₃) | High (Likely Base Peak) |

| 186 | 188 | [C₆H₇BrN₂]⁺• | McLafferty Rearrangement (Loss of C₃H₆) | Moderate to High |

| 185 | 187 | [C₆H₆BrN₂]⁺ | Benzylic-like Cleavage (Loss of •C₃H₇) | Moderate |

| 149 | - | [C₉H₁₃N₂]⁺ | Loss of •Br | Low to Moderate |

| 108 | 108 | [C₆H₆N₂]⁺• | Loss of •Br from m/z 186/188 | Low |

Visualization of Fragmentation Pathway

The logical flow of the primary fragmentation events is illustrated below.

Caption: Proposed EI fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This section outlines a standard procedure for acquiring the EI mass spectrum of the title compound.

Objective: To obtain the electron ionization mass spectrum of solid this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

GC-MS system equipped with an EI source and quadrupole mass analyzer

-

Standard non-polar capillary GC column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent. Ensure the sample is fully dissolved.

-

Instrumentation Setup:

-

Set the GC inlet temperature to 250 °C.

-

Use Helium as the carrier gas with a constant flow rate (e.g., 1.0 mL/min).

-

Program the GC oven temperature. A typical program would be: hold at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Set the MS transfer line temperature to 280 °C.

-

Set the ion source temperature to 230 °C.

-

-

Data Acquisition:

-

Configure the MS to operate in EI mode with a standard electron energy of 70 eV.

-

Set the mass analyzer to scan a mass range of m/z 40-350.

-

Inject 1 µL of the prepared sample into the GC inlet.

-

Initiate the data acquisition.

-

-

Data Processing:

-

Identify the chromatographic peak corresponding to the target compound.

-

Extract the mass spectrum from the apex or across the entirety of this peak.

-

Subtract the background spectrum from an adjacent baseline region to obtain a clean mass spectrum.

-

Analyze the resulting spectrum, identifying the molecular ion and key fragment peaks as outlined in this guide.

-

Conclusion

The mass spectrum of this compound is predicted to be highly characteristic. The presence of a prominent molecular ion doublet at m/z 228/230 confirms the molecular weight and the presence of one bromine atom. The base peak is expected at m/z 213/215, resulting from a highly favorable α-cleavage and loss of a methyl group. Other significant fragments arising from McLafferty-type rearrangement and benzylic-like cleavage provide further structural confirmation. This detailed fragmentation analysis serves as a robust reference for the unequivocal identification of this compound in research and industrial settings.

References

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

-

Anonymous. McLafferty Rearrangement. [Link]

-

Chemistry Steps. McLafferty Rearrangement. Chemistry Steps. [Link]

-

Science.gov. reaction mclafferty rearrangement: Topics by Science.gov. [Link]

-

YouTube (2021). McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure. [Link]

-

PubChem. N-isopropyl-N'-phenyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine. [Link]

-

YouTube (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Anonymous. General Fragmentation Modes. [Link]

-

CNKI. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

Read Chemistry (2024). Fragmentation Patterns in Mass Spectrometry. [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. [Link]

-

Chemistry LibreTexts (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

YouTube (2020). α-, β-, allylic, benzylic cleavage and McLaffertyre arrangement. [Link]

-

University of Puget Sound. Mass Spectrometry. [Link]

-

Chad's Prep. Mass Spectrometry Fragmentation Patterns. [Link]

-

YouTube (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

Stevens Institute of Technology. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

-

YouTube (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

PubMed. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. [Link]

-

PubMed (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

-

NIST WebBook. Benzenamine, N-(1-methylethyl)-. [Link]

-

PubMed. Effect of phenylalanine on the fragmentation of deprotonated peptides. [Link]

-

Radboud University. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. [Link]

-

MySkinRecipes. This compound. [Link]

-

OSU Chemistry. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. [Link]

-

SpectraBase. N-isopropyl-N'-phenyl-p-phenylenediamine. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. readchemistry.com [readchemistry.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 13. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. youtube.com [youtube.com]

physical properties and solubility of 5-Bromo-N1-isopropylbenzene-1,2-diamine

An In-Depth Technical Guide to the Physicochemical and Solubility Characterization of 5-Bromo-N1-isopropylbenzene-1,2-diamine

Abstract

For researchers, scientists, and professionals in drug development, a thorough understanding of a novel compound's physical and chemical properties is foundational to its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive framework for the characterization of this compound, a substituted benzene diamine intermediate with potential applications in pharmaceutical and agrochemical synthesis.[1] Due to the absence of extensive published experimental data for this specific molecule, this document serves as both a profile of its known attributes and a detailed methodological guide for its empirical characterization. We will delve into in-silico prediction methods, robust experimental protocols for determining key physical properties, and a deep dive into the nuances of solubility assessment.

Compound Profile: this compound

This compound is a versatile chemical intermediate.[1] Its structure, featuring a bromine atom and two amine groups—one of which is substituted with an isopropyl group—allows for a variety of subsequent chemical modifications, such as cross-coupling and nucleophilic substitution reactions.[1] This makes it a valuable building block in the synthesis of more complex molecules, including those with potential biological activity.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrN₂ | [1] |

| Molecular Weight | 229.12 g/mol | [1] |

| CAS Number | 1038408-35-3 | [1] |

| Canonical SMILES | CC(C)NC1=C(C=C(C=C1)Br)N | N/A |

| Purity (Typical) | ≥95% - 97% | [1][2] |

| Storage | Room temperature, sealed in a dry environment | [1] |

In-Silico Prediction: A First Look at Physicochemical Properties

Before embarking on potentially resource-intensive experimental work, in-silico (computational) methods provide a rapid and cost-effective way to predict the physicochemical properties of a molecule.[3][4] These tools are integral to modern drug discovery for triaging and prioritizing compounds.[2][3] For this compound, we can utilize various free and commercial software to estimate properties like lipophilicity (LogP), aqueous solubility (LogS), and drug-likeness.

Recommended In-Silico Workflow

A typical computational workflow involves using a molecule's SMILES string to generate predictions from various platforms.

Expertise in Action: While these tools are powerful, it's crucial to understand their limitations. Predictions are based on algorithms trained on existing data, and their accuracy can vary for novel chemical scaffolds.[5] Therefore, these predicted values should be considered as estimates that guide experimental design, not as substitutes for empirical data. For instance, SwissADME is an excellent free tool for an initial screen of drug-likeness and ADME properties.[6][7][8]

Experimental Determination of Physical Properties

Empirical measurement of physical properties is a cornerstone of chemical characterization. These values are critical for downstream applications, including reaction setup, purification, formulation, and regulatory filings.

Melting Point (Tₘ)

The melting point is a key indicator of a compound's purity. A sharp melting range typically suggests a pure substance, while a broad range can indicate the presence of impurities. Differential Scanning Calorimetry (DSC) is a highly precise method for determining the melting temperature.[9][10][11][12][13]

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a DSC pan. Crimp the pan with a lid.

-

Reference Preparation: Prepare an empty, sealed DSC pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.[9]

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the cell back to the starting temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature or the peak of the endothermic event on the resulting thermogram.[10][13]

Boiling Point (Tₑ)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[14] For compounds that may decompose at high temperatures, it is often necessary to determine the boiling point under reduced pressure.[15][16]

-

Apparatus Setup: Place a small amount (a few drops) of the liquid sample into a small test tube. Attach this to a thermometer.

-

Capillary Tube: Place a capillary tube, sealed at one end, into the liquid with the open end down.

-

Heating: Immerse the setup in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube as the air inside expands. Continue gentle heating until a rapid, continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[17]

-